molecular formula C10H17ClO2S B13172366 Spiro[4.5]decane-1-sulfonyl chloride

Spiro[4.5]decane-1-sulfonyl chloride

Cat. No.: B13172366
M. Wt: 236.76 g/mol
InChI Key: SMRGQBJAZBSXPB-UHFFFAOYSA-N
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Description

Spiro[4.5]decane-1-sulfonyl chloride: is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[4.5]decane-1-sulfonyl chloride typically involves the reaction of spiro[4.5]decane with chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. Safety measures are strictly followed due to the reactive nature of chlorosulfonic acid .

Chemical Reactions Analysis

Types of Reactions: Spiro[4.5]decane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Spiro[4.5]decane-1-sulfonyl chloride is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for specific enzymes and receptors .

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of spiro[4.5]decane-1-sulfonyl chloride involves its ability to form stable covalent bonds with nucleophiles. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules. The compound targets specific molecular pathways by modifying key functional groups in target proteins or enzymes .

Comparison with Similar Compounds

    Spiro[5.5]undecane: Another spirocyclic compound with a larger ring system.

    Spiro[4.4]nonane: A smaller spirocyclic compound with different reactivity.

Uniqueness: Spiro[4.5]decane-1-sulfonyl chloride is unique due to its specific ring size and the presence of the sulfonyl chloride functional group. This combination imparts distinct reactivity and stability, making it valuable in various applications .

Conclusion

This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new materials.

Properties

Molecular Formula

C10H17ClO2S

Molecular Weight

236.76 g/mol

IUPAC Name

spiro[4.5]decane-4-sulfonyl chloride

InChI

InChI=1S/C10H17ClO2S/c11-14(12,13)9-5-4-8-10(9)6-2-1-3-7-10/h9H,1-8H2

InChI Key

SMRGQBJAZBSXPB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCCC2S(=O)(=O)Cl

Origin of Product

United States

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